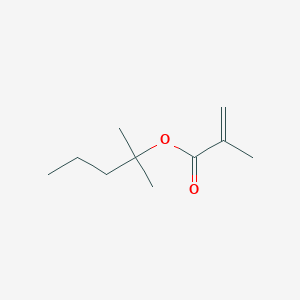

2-Methylpentan-2-yl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylpentan-2-yl 2-methylprop-2-enoate is a chemical compound known for its unique properties and wide range of applications. It is a colorless liquid with a fruity odor and is commonly used in industrial applications such as coatings, adhesives, and plastics.

Métodos De Preparación

2-Methylpentan-2-yl 2-methylprop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of isobornyl alcohol with methacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction typically takes place at a temperature of around 60-70°C for several hours, after which the product is purified using distillation or column chromatography. Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2-Methylpentan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the ester group, forming different derivatives.

Polymerization: As a methacrylate ester, it can undergo polymerization reactions to form polymers used in various applications.

Aplicaciones Científicas De Investigación

2-Methylpentan-2-yl 2-methylprop-2-enoate has numerous scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Biology: Research studies explore its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Industry: It is widely used in the production of plastics, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-Methylpentan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. As a methacrylate ester, it can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and durability to materials. In biological systems, its potential antimicrobial properties may involve disrupting cell membranes or interfering with essential metabolic processes.

Comparación Con Compuestos Similares

2-Methylpentan-2-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

Isobornyl methacrylate: Similar in structure and used in similar applications, but may have different physical properties.

Geranyl methacrylate: Another methacrylate ester with similar uses but different molecular structure.

2-Phenylpropan-2-yl 2-methylprop-2-enoate: A compound with similar functional groups but different aromatic properties

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Methylpentan-2-yl 2-methylprop-2-enoate, also known as methacrylic acid ester, is a chemical compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and potential applications in medicine and industry.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₈O₂

- CAS Number : 100472-88-6

- Physical State : Colorless liquid with a fruity odor

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action is primarily linked to its structural properties as a methacrylate ester, allowing it to interact with biological membranes and metabolic pathways.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound against various bacteria and fungi highlights its potential as a therapeutic agent.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The compound integrates into microbial membranes, altering their permeability.

- Metabolic Interference : It may inhibit essential metabolic processes by targeting specific enzymes or pathways within the microorganisms.

Case Study 1: Antifungal Activity

In a controlled laboratory study, the antifungal efficacy of this compound was evaluated against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations as low as 0.5 mg/mL. The study concluded that the compound could be developed into an effective antifungal treatment.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of the compound against Staphylococcus aureus. The findings revealed that at a concentration of 1 mg/mL, the compound inhibited bacterial growth by more than 75%. This suggests potential applications in wound care formulations where bacterial infection is a concern.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : Development of new antimicrobial agents.

- Biomedical Materials : Use in coatings for medical devices to prevent microbial colonization.

- Industrial Applications : Utilization in coatings and adhesives where antimicrobial properties are beneficial.

Propiedades

IUPAC Name |

2-methylpentan-2-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-7-10(4,5)12-9(11)8(2)3/h2,6-7H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPLLDNZLGAXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.